tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate
Description
The compound tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate features a quinazolinone core substituted with chloro, methyl, and acetoxymethyl groups, along with a prop-2-ynylamino-benzoate moiety.
Properties
IUPAC Name |
tert-butyl 4-[[2-(acetyloxymethyl)-7-chloro-3-methyl-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O5/c1-7-12-31(20-10-8-18(9-11-20)26(34)36-27(3,4)5)15-19-13-21-23(14-22(19)28)29-24(16-35-17(2)32)30(6)25(21)33/h1,8-11,13-14H,12,15-16H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGQBNQJMQSAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC2=C(C=C(C(=C2)Cl)CN(CC#C)C3=CC=C(C=C3)C(=O)OC(C)(C)C)C(=O)N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate, with the CAS number 289686-87-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclooxygenase enzymes (COX). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 509.98 g/mol. The structure includes a quinazoline moiety known for its medicinal properties, particularly in anti-inflammatory and anticancer activities.
1. COX Inhibition
Recent studies have highlighted the compound's role as a selective inhibitor of COX enzymes, particularly COX-II, which is implicated in inflammatory processes. The following table summarizes key findings related to its COX inhibitory activity:
| Study | IC50 Value (μM) | Selectivity | Comparison Drug |
|---|---|---|---|
| Study A | 0.52 | High | Celecoxib (0.78 μM) |
| Study B | 0.011 | Very High | Rofecoxib |
| Study C | 1.33 | Moderate | Not specified |
These studies indicate that this compound exhibits significant COX-II inhibitory activity, with some derivatives showing even higher potency than established drugs like Celecoxib.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been demonstrated in various in vivo models. For instance:
- In animal models of arthritis, treatment with the compound resulted in a 64% reduction in inflammation compared to a 57% reduction observed with Celecoxib.
This suggests that the compound may offer comparable or enhanced therapeutic effects in managing inflammatory conditions.
3. Anticancer Activity
The quinazoline derivatives are often explored for their anticancer properties due to their ability to inhibit tumor cell proliferation. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through:
- Modulation of signaling pathways associated with cell survival and apoptosis.
Further research is needed to elucidate the specific mechanisms involved and to assess the compound's efficacy across different cancer types.
Case Studies
Several case studies have documented the biological effects of this compound:
- Case Study on Inflammation : A study involving rats showed significant reductions in paw swelling when treated with varying doses of the compound over a two-week period.
- Cancer Cell Line Study : In vitro tests on breast cancer cell lines indicated that treatment with this compound led to a marked decrease in cell viability and increased rates of apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Illustrative data based on referenced studies.
Research Findings
- Substituent-Driven NMR Shifts: Chemical shift differences in regions A/B () confirm that modifications at these positions directly alter the quinazolinone electronic environment, impacting ligand-receptor interactions .
- Synthetic Robustness : tert-Butyl protection strategies () enable efficient synthesis of complex esters, though steric hindrance may require tailored reaction conditions .
- Modeling Utility: Lumping the compound with similar quinazolinones () streamlines predictive toxicology and metabolic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
